2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-fluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can lead to the removal of the bromine or fluorine atoms, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl dioxolanes, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. The dioxolane ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoroanisole: Similar in structure but contains a methoxy group instead of a dioxolane ring.
3-Bromo-5-fluorophenol: Lacks the dioxolane ring, making it less stable and reactive.
2-(3-Bromo-5-fluorophenyl)acetic acid: Contains an acetic acid group, altering its chemical properties and applications.
Uniqueness
2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring and the dioxolane ring. This combination imparts distinct chemical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWPGNNWIPJFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.